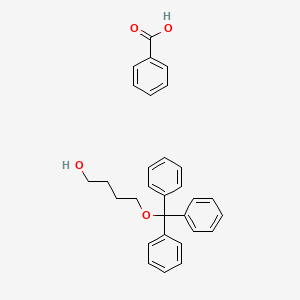

Benzoic acid;4-trityloxybutan-1-ol

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

431065-46-2 |

|---|---|

Molecular Formula |

C30H30O4 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

benzoic acid;4-trityloxybutan-1-ol |

InChI |

InChI=1S/C23H24O2.C7H6O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;8-7(9)6-4-2-1-3-5-6/h1-9,12-17,24H,10-11,18-19H2;1-5H,(H,8,9) |

InChI Key |

WWRABLZXTNBRMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Benzoic Acid;4 Trityloxybutan 1 Ol

Synthesis of the 4-Trityloxybutan-1-ol (B8400192) Precursor

The formation of 4-trityloxybutan-1-ol necessitates the selective protection of one of the two hydroxyl groups of butan-1,4-diol. Tritylation is the method of choice for this transformation, leveraging the bulky nature of the triphenylmethyl (trityl) group to achieve monoprotection.

Tritylation involves the reaction of an alcohol with a tritylating agent to form a trityl ether. academie-sciences.fr This process typically proceeds through an SN1 mechanism involving a stable trityl carbocation. acs.org For a symmetrical diol like butan-1,4-diol, achieving monosubstitution over disubstitution is a key challenge addressed by controlling reaction conditions and stoichiometry. The inherent steric bulk of the trityl group itself provides a degree of regioselectivity, as the introduction of one trityl group can sterically hinder the approach of a second group to the other end of the butane (B89635) chain. nih.gov

The introduction of the trityl protecting group can be accomplished using various reagents and conditions.

Triphenylmethyl Chloride (Trityl Chloride, TrCl): This is a common and traditional reagent for tritylation. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. academie-sciences.fr Common bases include pyridine (B92270), triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-dimethylaminopyridine (B28879) (DMAP). academie-sciences.frresearchgate.net The choice of solvent is also crucial, with non-polar aprotic solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) being frequently employed. acs.orgnih.gov

Tritylium (B1200429) Salts: Reagents such as N-tritylpyridinium tetrafluoroborate (B81430) or 4,4'-dimethoxytrityl tetrafluoroborate are highly effective for the tritylation of primary alcohols. researchgate.nettubitak.gov.tr These pre-formed tritylium salts are more reactive than trityl chloride and can drive the reaction efficiently, often in non-donor solvents like acetonitrile (B52724). researchgate.net

Trityl Alcohol Activation: An alternative method involves the in situ activation of trityl alcohol. One such method uses trifluoroacetic anhydride (B1165640) to generate a highly reactive trityl cation intermediate, which then reacts with the alcohol substrate. nih.gov Another approach employs acidic catalysts, such as a recyclable Lewis acid-based ionic liquid (EMIM·AlCl4), to facilitate the reaction between an alcohol and triphenylmethyl alcohol. acs.orgnih.gov

A summary of common tritylation conditions is presented below.

Table 1: Common Reagents and Conditions for Tritylation of Alcohols| Tritylating Agent | Catalyst/Base | Solvent(s) | Notes |

|---|---|---|---|

| Triphenylmethyl Chloride | Pyridine, Triethylamine, DMAP, DBU | Dichloromethane, Chloroform | Standard method; base neutralizes HCl byproduct. academie-sciences.fr |

| Trityl Alcohol | Trifluoroacetic Anhydride | Dichloromethane, THF | Generates a highly reactive trityl cation in situ. nih.gov |

| Trityl Alcohol | EMIM·AlCl4 (Lewis Acid) | Dichloromethane | Employs a recyclable ionic liquid catalyst. acs.orgnih.gov |

| Tritylium Tetrafluoroborate Salts | 2,6-di-t-butyl-4-methylpyridine | Acetonitrile | Utilizes highly reactive, pre-formed tritylium ions. researchgate.net |

To maximize the yield of the desired mono-tritylated product, 4-trityloxybutan-1-ol, and minimize the formation of the di-tritylated byproduct and unreacted diol, careful optimization is required.

Stoichiometry: Using a slight excess or an equimolar amount of butan-1,4-diol relative to the tritylating agent is a primary strategy to favor monoprotection.

Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction once the formation of the mono-protected product is maximized, preventing further reaction to the di-protected species. nih.gov Reactions are often conducted at room temperature or below to enhance selectivity. acs.orgnih.gov

Catalyst Loading: When a catalyst is used, its concentration can be optimized. For instance, in the tritylation of alcohols using EMIM·AlCl4, a 5 mol % catalyst loading was found to be optimal for achieving high yields. acs.org

Steric Influence: The principle of steric hindrance is fundamental to achieving regioselectivity. Research on the tritylation of cyclodextrins has shown that an initial trityl group can effectively shield adjacent hydroxyl groups, retarding further reaction at those sites. nih.gov This same principle applies to the monoprotection of linear diols, where the bulk of the first trityl group discourages a second tritylation event on the same molecule.

After the reaction is complete, a standard workup and purification procedure is necessary to isolate the 4-trityloxybutan-1-ol intermediate. A typical procedure involves:

Quenching and Solvent Removal: The reaction is quenched, often with water, and the organic solvent is removed under reduced pressure (e.g., via a rotary evaporator). acs.orgnih.gov

Extraction: The residue is then subjected to liquid-liquid extraction. For example, the product can be extracted from the reaction mixture using a solvent like diethyl ether or ethyl acetate (B1210297). acs.orgnih.gov

Washing: The combined organic extracts are washed, typically with water and brine, to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated to yield the crude product. orgsyn.org

Chromatography: The final and most critical step for obtaining a pure product is column chromatography. Silica (B1680970) gel or neutral alumina (B75360) can be used as the stationary phase, with a solvent system like hexane (B92381)/ethyl acetate as the eluent to separate the desired mono-protected alcohol from unreacted diol and di-protected byproduct. acs.orgnih.gov

Selective Monoprotection of Butan-1,4-diol via Tritylation

Esterification of Benzoic Acid with 4-Trityloxybutan-1-ol

The final step in the synthesis is the formation of the ester linkage between the hydroxyl group of 4-trityloxybutan-1-ol and the carboxyl group of benzoic acid.

Direct esterification, most notably the Fischer-Speier esterification, is a well-established and straightforward method for this conversion. iajpr.com This acid-catalyzed condensation reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst. youtube.com

Reaction Mechanism: The process begins with the protonation of the carbonyl oxygen of benzoic acid by the catalyst, making the carbonyl carbon more electrophilic. The alcohol (4-trityloxybutan-1-ol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, 4-(trityloxy)butan-1-yl benzoate (B1203000), and regenerate the acid catalyst. tcu.edu

Catalysts and Conditions: Concentrated sulfuric acid (H₂SO₄) is a classic and effective catalyst for this reaction. tcu.edu Other acid catalysts, such as 4-methylbenzene-1-sulfonic acid (p-TsOH), can also be used. core.ac.uk The reaction is an equilibrium process. tcu.edu To drive the equilibrium towards the product side and achieve a high yield, one of the reactants (typically the alcohol if it is inexpensive, though not in this specific case) can be used in excess, or a product can be removed as it is formed (e.g., removing water via a Dean-Stark apparatus). tcu.edu The reaction is typically performed with heating. core.ac.uk Microwave-assisted organic synthesis (MAOS) has also emerged as a method to accelerate esterification reactions.

An illustrative summary of a typical Fischer esterification is provided below.

Table 2: Typical Conditions for Fischer Esterification of Benzoic Acid| Reactant 1 | Reactant 2 | Catalyst | Conditions | Key Principle |

|---|---|---|---|---|

| Benzoic Acid | Alcohol | Conc. H₂SO₄ or p-TsOH | Heat (conventional or microwave) | Equilibrium reaction; driven to completion by removing water or using excess reagent. tcu.educore.ac.uk |

Following the reaction, a similar workup to the first step—involving neutralization, extraction, washing, drying, and chromatographic purification—is employed to isolate the pure final product.

Direct Esterification Approaches

Kinetic and Thermodynamic Considerations

The esterification of benzoic acid with alcohols is typically a second-order reaction. researchgate.net The reaction rate is influenced by the concentrations of the reactants and the catalyst. Kinetic studies on the esterification of benzoic acid with various alcohols, such as butanol, have determined that the reaction follows first-order kinetics with respect to the acid. tcu.edu The activation energies for the forward and reverse reactions in the p-toluenesulfonic acid-catalyzed esterification of benzoic acid with 1-butyl alcohol have been calculated to be 58.40 and 57.70 kJ·mol⁻¹, respectively. tcu.edu

The equilibrium of the reaction is a critical thermodynamic consideration. The equilibrium constant (K) dictates the maximum achievable yield. For the esterification of benzoic acid with methanol (B129727), the equilibrium constant is approximately 3. dergipark.org.tr To achieve high yields of the desired ester, the equilibrium must be shifted towards the products.

Illustrative Kinetic Data for Benzoic Acid Esterification

| Alcohol | Catalyst | Temperature (°C) | Activation Energy (Forward) (kJ/mol) | Activation Energy (Reverse) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| 1-Butanol | p-Toluenesulfonic acid | 92-116 | 58.40 | 57.70 | tcu.edu |

Application of Green Catalysts (e.g., Deep Eutectic Solvents, Modified Montmorillonite K10, Ionic Liquids, Ion Exchange Resins)

In recent years, there has been a growing interest in the use of green catalysts for esterification reactions to minimize environmental impact. These catalysts are often reusable and can lead to higher product selectivity.

Deep Eutectic Solvents (DESs): DESs, formed by a hydrogen bond donor and a hydrogen bond acceptor, can act as both a solvent and a catalyst. A DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has shown high catalytic activity in the esterification of benzoic acid with various alcohols, achieving conversions of up to 88.3% with ethanol (B145695) at 75°C. mdpi.com

Modified Montmorillonite K10: This clay-based catalyst is an inexpensive, non-toxic, and efficient option for promoting N-S bond formation, a principle that can be extended to esterification. iajpr.com

Ionic Liquids (ILs): Imidazolium-based ionic liquids with a sulfonic acid group have been successfully used as recyclable catalysts for the esterification of benzoic acid, affording high yields. organic-chemistry.org

Ion Exchange Resins: Resins like Amberlyst 15 have been employed as heterogeneous catalysts for the esterification of benzoic acid, allowing for easy separation from the reaction mixture. mdpi.com

Comparison of Green Catalysts for Benzoic Acid Esterification

| Catalyst Type | Example | Key Advantages | Reported Conversion (Benzoic Acid) | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent | p-TSA:BTEAC | Dual solvent-catalyst, high activity, reusable | up to 88.3% | mdpi.com |

| Ionic Liquid | [C3SO3Hmim]HSO4 | High yield, catalyst can be reused | High | organic-chemistry.org |

| Ion Exchange Resin | Amberlyst 15 | Heterogeneous, easy separation | Effective | mdpi.com |

Coupling Reagent-Mediated Esterification (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP))

The Steglich esterification is a mild and efficient method that utilizes a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). wikipedia.orgorganic-chemistry.org This method is particularly advantageous for the esterification of sterically hindered alcohols or acid-sensitive substrates. wikipedia.org

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. wikipedia.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents. wikipedia.org The addition of catalytic amounts of DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea byproduct. wikipedia.orgnih.gov

A general procedure for this type of esterification involves dissolving the carboxylic acid, alcohol, and a catalytic amount of DMAP in a suitable solvent like dichloromethane, followed by the addition of DCC at a low temperature (e.g., 0 °C). nih.govcore.ac.uk The reaction is then typically stirred at room temperature. nih.govcore.ac.uk

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. iajpr.com The esterification of benzoic acid has been successfully carried out under solvent-free conditions using green catalysts like deep eutectic solvents. mdpi.com Another approach involves performing the reaction at an elevated temperature in the absence of a solvent, which can lead to high yields of the ester. For instance, the esterification of benzoic acid with dodecan-1-ol has been achieved in quantitative yield by heating the neat mixture with a catalytic amount of 4-methylbenzene-1-sulfonic acid at 110 °C.

Process Optimization for Ester Bond Formation

To maximize the yield and efficiency of the synthesis of 4-(trityloxy)butyl benzoate, several process parameters must be optimized.

Influence of Temperature, Reaction Time, and Stoichiometry

Temperature: The rate of esterification generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature for the solvent-free esterification of benzoic acid with dodecan-1-ol was found to be 110 °C. In the case of acid-catalyzed esterification of benzoic acid with butanol, temperatures around 75°C have been shown to be effective. tcu.edumdpi.com

Reaction Time: The reaction time required to reach equilibrium depends on the temperature, catalyst, and reactants. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal time. For the DCC/DMAP mediated esterification, reaction times are typically around 24 hours. core.ac.uk

Stoichiometry: Using an excess of one of the reactants, usually the less expensive one, can shift the equilibrium towards the product side. dergipark.org.tr For the esterification of benzoic acid with dodecan-1-ol, a molar ratio of 1.5:1 (benzoic acid to alcohol) was used.

Illustrative Reaction Conditions for Benzoic Acid Esterification

| Methodology | Temperature (°C) | Typical Reaction Time | Stoichiometry (Acid:Alcohol) | Reference |

|---|---|---|---|---|

| Solvent-Free (Acid-Catalyzed) | 110 | 3 hours | 1.5:1 | |

| DCC/DMAP | Room Temperature | 24 hours | 1:1.1 | core.ac.uk |

| Green Catalyst (DES) | 75 | Not Specified | 1:10 | mdpi.com |

Strategies for Equilibrium Shift and Water Removal

As esterification is a reversible reaction that produces water, removing water as it is formed is a highly effective strategy to drive the reaction to completion. dergipark.org.tr One common laboratory and industrial technique is azeotropic distillation using a Dean-Stark apparatus. dergipark.org.tr This involves using a solvent, such as toluene (B28343) or benzene (B151609), that forms an azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent, which is then returned to the reaction vessel. dergipark.org.tr In solvent-free systems at high temperatures, the continuous removal of water by evaporation can also be effective.

Mechanistic Investigations of Constituent Reactions in Benzoic Acid;4 Trityloxybutan 1 Ol Synthesis

Mechanism of Trityl Group Introduction to Alcohols

The introduction of the trityl group to an alcohol is a widely used method for protecting primary hydroxyl functionalities due to the group's steric bulk and specific reactivity. nih.gov The reaction is typically performed using trityl chloride in the presence of a base like pyridine (B92270), or by using trityl alcohol with an acid catalyst. total-synthesis.comchempedia.info The significant size of the trityl group allows for the selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols. total-synthesis.comchempedia.infonih.gov

Nucleophilic Substitution Pathways in Tritylation

The tritylation of alcohols proceeds via a nucleophilic substitution mechanism. acs.org Specifically, it is characterized as an SN1 (Substitution Nucleophilic Unimolecular) reaction pathway. acs.orgacs.org This mechanism involves the formation of a highly stable triphenylmethyl carbocation, commonly known as the trityl cation, as a key intermediate. total-synthesis.comchempedia.info

The reaction sequence can be described in two main steps:

Formation of the Trityl Cation: The reaction is initiated by the departure of a leaving group from the trityl source. When using trityl chloride, a base such as pyridine assists in the removal of the chloride ion. total-synthesis.com Alternatively, when using trityl alcohol, an acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water), which then dissociates. libretexts.org The resulting trityl cation is exceptionally stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Nucleophilic Attack: The alcohol substrate, acting as a nucleophile, attacks the electrophilic trityl carbocation. acs.orgacs.org This is followed by a deprotonation step, often facilitated by a weak base in the reaction mixture, to yield the final trityl ether product and regenerate the catalyst. libretexts.org

Due to the SN1 nature of the reaction, which involves a planar carbocation intermediate, the process shows a strong preference for less sterically hindered alcohols. Primary alcohols react much more readily than secondary alcohols, while tertiary alcohols are generally unreactive. chempedia.infonih.gov

Influence of Electron-Donating and Electron-Withdrawing Substituents on Trityl Reactivity and Selectivity

The reactivity of the trityl group can be modulated by introducing substituents onto its phenyl rings. The stability of the intermediate trityl carbocation is the determining factor for the reaction rate.

Electron-Donating Groups (EDGs): Substituents that donate electron density, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), significantly stabilize the trityl carbocation through resonance and inductive effects. This increased stability lowers the activation energy for its formation, thereby accelerating the rate of the tritylation reaction. researchgate.net For instance, 4-methoxytrityl (MMTr) and 4,4'-dimethoxytrityl (DMTr) groups are commonly used for more rapid and efficient protection of alcohols under milder conditions compared to the unsubstituted trityl group. acs.orgacs.org

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents, such as nitro (-NO₂) or halides, destabilize the carbocation intermediate. This destabilization increases the activation energy required for the cation's formation, leading to a slower reaction rate. nih.gov

The stability of these carbocations can be quantitatively compared using their pK(R+) values, which measure their tendency to form from the corresponding alcohol in an acidic solution. A higher pK(R+) value indicates greater carbocation stability and, consequently, higher reactivity in SN1 reactions.

Table 1: Effect of Substituents on Trityl Cation Stability and Reactivity

| Trityl Derivative | Substituent | Electronic Effect | pK(R+) | Relative Reactivity |

| Trityl (Tr) | -H | Neutral | -6.63 | Base |

| 4-Methoxytrityl (MMTr) | -OCH₃ | Electron-Donating | -3.40 | Increased |

| 4,4'-Dimethoxytrityl (DMTr) | 2x -OCH₃ | Strongly Electron-Donating | -0.82 | Significantly Increased |

| 4-Nitrotrityl | -NO₂ | Electron-Withdrawing | < -6.63 | Decreased |

This table is generated based on principles discussed in the referenced literature. researchgate.netnih.gov

Kinetics and Thermodynamics of Benzoic Acid Esterification

The second stage in the synthesis is the esterification of benzoic acid with 4-trityloxybutan-1-ol (B8400192). This reaction, a type of Fischer esterification, is a reversible process catalyzed by a strong acid, such as sulfuric acid. tcu.edutcu.edu The reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water. The principles of this reaction have been extensively studied, often using simpler alcohols like methanol (B129727) or butanol as models, which provide valuable insights applicable to more complex alcohols like 4-trityloxybutan-1-ol. dnu.dp.uaresearchgate.net

Rate Law Determination and Reaction Order Analysis for Benzoic Acid and Alcohol Consumption

The general rate law for the esterification can be expressed as: Rate = k[RCOOH][R'OH]

Where:

k is the rate constant.

[RCOOH] is the concentration of benzoic acid.

[R'OH] is the concentration of the alcohol (4-trityloxybutan-1-ol).

Studies on the esterification of benzoic acid with various alcohols have confirmed this kinetic behavior. For example, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, was shown to be first order with respect to benzoic acid. dnu.dp.uaresearchgate.net

Table 2: Reaction Order for Esterification of Benzoic Acid with Various Alcohols

| Alcohol | Catalyst | Observed Order (w.r.t. Benzoic Acid) | Reference |

| 1-Butyl Alcohol | p-Toluenesulfonic Acid | First | dnu.dp.uaresearchgate.net |

| Isoamyl Alcohol | p-Toluenesulfonic Acid | First | researchgate.net |

| Ethanol (B145695) | Sulfuric Acid | Pseudo-First | nih.gov |

| Methanol | Sulfuric Acid | Second (overall) | acs.org |

Activation Energies and Pre-exponential Factors of Forward and Reverse Reactions

The Arrhenius equation describes the temperature dependence of the reaction rate constant, incorporating the activation energy (Eₐ) and the pre-exponential factor (A). These parameters are crucial for understanding the energy requirements and frequency of successful molecular collisions leading to the reaction.

For the esterification of benzoic acid with 1-butyl alcohol at temperatures between 365.2 K and 389.4 K, the activation energies for the forward (esterification) and reverse (hydrolysis) reactions have been determined. dnu.dp.uaresearchgate.net These values provide a reasonable estimate for the esterification involving the structurally similar, though bulkier, 4-trityloxybutan-1-ol. The presence of the bulky trityl group may slightly increase the activation energy due to steric hindrance.

Table 3: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol

| Parameter | Forward Reaction (Esterification) | Reverse Reaction (Hydrolysis) | Reference |

| Activation Energy (Eₐ) | 58.40 kJ/mol | 57.70 kJ/mol | dnu.dp.uaresearchgate.net |

| Pre-exponential Factor (A) | Data not specified | Data not specified | |

| Thermal Effect (ΔH) | \multicolumn{2}{c | }{622 J/mol} | dnu.dp.uaresearchgate.net |

DFT calculations on the protonation step in acid-catalyzed esterification, which is often the rate-controlling step, suggest that the activation energy for protonating the hydroxyl-oxygen of benzoic acid is in the range of 4-10 kcal/mol (approximately 17-42 kJ/mol). rsc.org

Equilibrium Constant Determination for Esterification Processes

Esterification is an equilibrium-controlled process, and the position of the equilibrium is defined by the equilibrium constant (K). tcu.edutcu.edu

K = ([Ester][Water]) / ([Acid][Alcohol])

The value of K for esterification reactions between simple carboxylic acids and primary alcohols is typically small, often in the range of 1 to 10. For the esterification of benzoic acid with methanol, an equilibrium constant of approximately 3 has been reported. tcu.edutcu.edu To achieve a high yield of the ester product, the equilibrium must be shifted to the right. According to Le Châtelier's principle, this can be accomplished by either using a large excess of one of the reactants (usually the alcohol) or by removing one of the products (usually water) as it is formed, for example, through azeotropic distillation. tcu.edu

The equilibrium constant can also be calculated from the ratio of the forward (k₁) and reverse (k₋₁) rate constants (K = k₁/k₋₁). dnu.dp.uaresearchgate.net The thermodynamics of the reaction, including the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction, also dictate the value of the equilibrium constant and its dependence on temperature. researchgate.net

Proposed Reaction Intermediates (e.g., Acylium Ions) in Acid-Catalyzed Esterification

The synthesis of esters via acid-catalyzed esterification, commonly known as Fischer esterification, is a reversible reaction that proceeds through several key intermediates. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comorganic-chemistry.orgorganicchemistrytutor.com The subsequent attack by the alcohol leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com

However, an alternative mechanistic pathway involving the formation of a highly reactive acylium ion (R-C≡O⁺) has been proposed, particularly under specific reaction conditions. rsc.orgresearchgate.net Recent studies combining Density Functional Theory (DFT) calculations and electrospray ionization-mass spectrometry (ESI-MS) suggest that acid-catalyzed esterification can be a two-step process where the initial protonation of the carboxylic acid's hydroxyl group leads to the formation of an acylium ion. rsc.orgresearchgate.net This acylium ion is a potent electrophile that can then react with alcohol molecules to form the ester. rsc.org The formation of an acylium ion is considered the rate-controlling step in this pathway. rsc.orgresearchgate.net This mechanism is more likely with sterically hindered carboxylic acids. acs.org

In the specific case of synthesizing Benzoic acid;4-trityloxybutan-1-ol, the reactants are benzoic acid and 4-trityloxybutan-1-ol. The trityl (triphenylmethyl) group attached to the butanol is exceptionally bulky, which could introduce significant steric hindrance around the reactive hydroxyl group, potentially influencing the reaction pathway. While the traditional Fischer esterification mechanism is plausible, the steric factors at play may favor a pathway involving an acylium ion intermediate. Isotopic labeling studies, such as those historically used for the esterification of benzoic acid with methanol, could elucidate the precise mechanism in this case. acs.org

Table 1: Potential Intermediates in Acid-Catalyzed Esterification

| Intermediate | Formula/Structure | Description | Role in Mechanism |

| Protonated Carbonyl | R-C(OH)(OH⁺) | The carboxylic acid with its carbonyl oxygen protonated. | Activates the carbonyl carbon for nucleophilic attack. organicchemistrytutor.comlibretexts.org |

| Tetrahedral Intermediate | R-C(OH)₂(OR') | Formed after the alcohol attacks the protonated carbonyl carbon. organic-chemistry.orgnumberanalytics.com | A key intermediate in the traditional Fischer pathway. |

| Acylium Ion | R-C≡O⁺ | A cation formed by the dehydration of the protonated carboxylic acid. | A highly reactive electrophile in an alternative mechanistic pathway. rsc.orgresearchgate.net |

Theoretical Modeling of Reaction Pathways and Transition States in Esterification

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), provides profound insights into the reaction pathways and transition states of esterification. rsc.orgresearchgate.net These computational studies allow for the mapping of the potential energy surface, helping to identify the most energetically favorable route from reactants to products and to characterize the high-energy transition state structures that govern reaction rates. rsc.org

For acid-catalyzed esterification, DFT calculations have been employed to compare different mechanistic possibilities. rsc.orgrsc.org Studies have shown that the reaction can proceed through various transition states, including 6-membered ring structures, especially when catalyzed. researchgate.netcolab.wszendy.io The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, can be calculated for each step. rsc.org For instance, DFT calculations have estimated the activation energy for the protonation step that generates an acylium ion to be in the range of 4–10 kcal/mol, identifying it as the rate-controlling step. rsc.orgresearchgate.net

In the context of the esterification of benzoic acid, kinetic studies and modeling have been performed to determine reaction rates and activation energies for reactions with various alcohols like 1-butanol. dnu.dp.uaresearchgate.net For the reaction with 1-butyl alcohol, the activation energy for the forward reaction was experimentally determined to be 58.40 kJ/mol. dnu.dp.uaresearchgate.net

Theoretical modeling of the synthesis of this compound would be particularly valuable. It could elucidate how the significant steric bulk of the trityl group on the alcohol influences the transition state geometry and energy. By comparing the calculated activation barriers for the traditional Fischer pathway versus the acylium ion pathway, computational models can predict which mechanism is more likely to be operative. rsc.org Such studies can also analyze the role of the solvent and the acid catalyst in stabilizing intermediates and transition states. researchgate.net

Table 2: Illustrative Calculated Parameters for Esterification Reactions

| Parameter | Reaction/Pathway | Calculated Value | Source/Method |

| Activation Energy (Ea) | Acylium Ion Formation | 4–10 kcal/mol | DFT Calculation rsc.orgresearchgate.net |

| Activation Energy (Ea) | Benzoic Acid + 1-Butanol (Forward) | 58.40 kJ/mol | Kinetic Experiment dnu.dp.uaresearchgate.net |

| Activation Energy (Ea) | Benzoic Acid + 1-Butanol (Reverse) | 57.70 kJ/mol | Kinetic Experiment dnu.dp.uaresearchgate.net |

| Thermal Effect (ΔH) | Benzoic Acid + 1-Butanol | 622 J/mol | Kinetic Experiment dnu.dp.ua |

Note: The values presented are for related or model systems and serve as examples of the types of data obtained through theoretical and experimental investigations. Specific calculations for the this compound system would be required for precise values.

Advanced Applications of the Trityl Moiety and Benzoic Acid Esters in Chemical Research

Strategic Use of Trityl Protecting Groups in Complex Chemical Synthesis

The triphenylmethyl (trityl, Trt) group is a bulky protecting group primarily used for alcohols, but also for amines and thiols. total-synthesis.com Its utility stems from its steric hindrance, which allows for the selective protection of primary hydroxyls, and its acid-labile nature, which facilitates its removal under specific conditions. total-synthesis.com

Orthogonal Deprotection Strategies in Multistep Reaction Sequences

A critical aspect of complex molecule synthesis is the concept of orthogonal protection, where multiple protecting groups can be removed selectively without affecting others. bham.ac.ukthieme-connect.de The trityl group plays a significant role in such strategies due to its specific deprotection conditions. rsc.org Typically, trityl ethers are cleaved under acidic conditions, such as with acetic acid or trifluoroacetic acid (TFA). total-synthesis.com

This acid lability allows the trityl group to be used in conjunction with other protecting groups that are stable to acid but labile to other conditions, such as base-labile or reductively cleaved groups. For instance, in a molecule with multiple hydroxyl groups, one can be protected with a trityl group, another with a silyl (B83357) ether (cleaved by fluoride (B91410) ions), and a third with an acetate (B1210297) ester (cleaved by base). This orthogonality enables chemists to unmask specific functional groups at precise stages of a synthetic sequence, a crucial capability in the synthesis of complex natural products. bham.ac.ukthieme-connect.de

The table below illustrates a hypothetical orthogonal protection scheme:

| Protecting Group | Functional Group | Deprotection Conditions |

| Trityl (Trt) | Primary Alcohol | Mild Acid (e.g., Acetic Acid, TFA) |

| tert-Butyldimethylsilyl (TBDMS) | Secondary Alcohol | Fluoride Ion (e.g., TBAF) |

| Acetyl (Ac) | Phenol | Base (e.g., K₂CO₃, MeOH) |

| Benzyl (B1604629) (Bn) | Carboxylic Acid | Hydrogenolysis (e.g., H₂, Pd/C) |

Applications in Nucleoside and Oligonucleotide Chemistry (5'-Hydroxyl Protection)

In the chemical synthesis of DNA and RNA, protecting the 5'-hydroxyl group of nucleosides is mandatory. nih.gov The trityl group, and more commonly its derivatives like the dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups, are the standard choice for this purpose. umich.edu The steric bulk of the trityl group ensures selective reaction at the primary 5'-hydroxyl over the secondary 3'-hydroxyl group. total-synthesis.comumich.edu

The DMT group is particularly favored in solid-phase oligonucleotide synthesis. Its key advantages include:

Ease of introduction and removal: It is readily attached to the 5'-hydroxyl group and can be removed under mild acidic conditions. umich.edu

Monitoring reaction progress: The release of the intensely colored dimethoxytrityl cation upon deprotection allows for the quantitative monitoring of each coupling cycle's efficiency. umich.edu

Enhanced solubility: The hydrophobicity of the DMT group improves the solubility of the growing oligonucleotide chain in organic solvents used during synthesis. springernature.com

Purification handle: The lipophilic nature of the DMT group on the final full-length oligonucleotide allows for its easy separation from shorter, failed sequences using reverse-phase chromatography. umich.edu

Newer trityl-based protecting groups are being developed to avoid acidic conditions altogether, for instance, groups that are removed under mild oxidative conditions.

Utility in Peptide and Protein Synthesis (Cysteine Thiol Protection)

The thiol side chain of the amino acid cysteine is highly nucleophilic and requires protection during peptide synthesis to prevent unwanted side reactions. rsc.org The trityl group is a widely used acid-labile protecting group for this purpose, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net

Development of Photolabile Trityl Protecting Groups and their Deprotection Efficiencies

Photoremovable protecting groups (PPGs) offer spatial and temporal control over the release of active molecules, a feature of immense value in chemical biology and materials science. acs.org Modifications to the trityl scaffold have led to the development of photolabile variants. acs.orgnih.gov

By introducing electron-donating substituents, the acid-labile trityl group can be transformed into a photolabile one. acs.orgnih.gov For instance, the inclusion of a meta-dimethylamino group has been shown to be crucial for high photochemical deprotection efficiency. acs.orgnih.gov These PPGs can be cleaved by irradiation with light, sometimes even sunlight, avoiding the need for chemical reagents and enabling precise control over deprotection. acs.orgnih.gov

The efficiency of photolabile groups is often described by their deprotection quantum yield (Φu), which is the ratio of the number of molecules deprotected to the number of photons absorbed. Research into various substituted trityl-based PPGs aims to optimize these efficiencies for practical applications.

| Photolabile Protecting Group Derivative | Key Substituent(s) | Deprotection Conditions |

| DMATr | m-dimethylamino | Sunlight/UV irradiation acs.orgnih.gov |

| o-Hydroxy-substituted Trityl | o-hydroxyl | UV irradiation acs.orgnih.gov |

| Sisyl (tris(trimethylsilyl)) | Silicon-based | Irradiation at 254 nm acs.org |

Trityl Cations as Catalytic Species and One-Electron Oxidants in Organic Transformations

Beyond their role in protection chemistry, trityl cations ([Ph₃C]⁺) are stable carbocations that have found significant use as catalysts and oxidants. researchgate.netx-mol.com They can function as highly efficient and versatile Lewis acid catalysts, often with low catalyst loadings, for a variety of organic reactions. researchgate.net

Trityl cations have been successfully employed to catalyze:

Mukaiyama aldol (B89426) reactions researchgate.net

Hosomi-Sakurai allylations researchgate.netnih.gov

Michael additions researchgate.net

Diels-Alder and Povarov reactions researchgate.netacs.org

Ene reactions researchgate.net

Their catalytic activity stems from their ability to activate electrophiles as a Lewis acid. researchgate.net For example, in a Hosomi-Sakurai reaction, the trityl cation activates a ketone, facilitating the subsequent nucleophilic attack by an allylsilane. nih.gov

Furthermore, the trityl cation can act as a potent one-electron oxidant. x-mol.com This property is harnessed in various transformations, including serving as an efficient activator in olefin polymerization reactions. x-mol.com The ability of the trityl cation to abstract a hydride ion is also a key feature in many mechanistic studies and synthetic applications. x-mol.com

Emerging Roles of Benzoic Acid Esters in Specialized Synthetic Pathways

Benzoic acid esters are fundamental structures in organic chemistry, often used as protecting groups for alcohols or as intermediates in synthesis. organic-chemistry.org Recently, they have gained prominence as key building blocks in the design of advanced materials with specialized properties.

Liquid Crystal Design: Derivatives of benzoic acid are widely used in the development of liquid crystalline (LC) materials. nih.gov The rigid core of the benzoic acid ester, combined with flexible terminal alkyl or alkoxy chains, promotes the formation of mesophases—the characteristic ordered states of liquid crystals. nih.govijstr.org Hydrogen bonding between carboxylic acid moieties of benzoic acid derivatives is a crucial interaction for inducing liquid crystal phases. nih.gov By carefully designing the molecular structure, including the length and position of substituents on the benzoate (B1203000) core, researchers can tune the mesomorphic properties, such as the type of LC phase (e.g., nematic, smectic) and the temperature range of its stability. nih.govthieme-connect.de These materials are essential for applications in displays, sensors, and other technological devices. nih.gov

Hybrid Polymers: Benzoic acid esters are also being incorporated into the structure of novel hybrid and sequence-defined polymers. For instance, they can be part of the monomer units in the synthesis of periodic poly(ester-amide-ester)s. researchgate.net The properties of the resulting polymer can be finely tuned by varying the structure of the benzoic acid ester component within the repeating unit. This modular approach allows for the creation of new materials with tailored thermal, mechanical, and chemical properties for a wide range of applications.

Research into Bio-based Production of Benzoic Acid Precursors from Renewable Resources

The imperative to transition from petrochemical-based production to more sustainable methods has spurred significant research into the bio-based synthesis of valuable chemicals. Benzoic acid, a widely used platform chemical, is a key target in this endeavor. Researchers are actively exploring various pathways to produce benzoic acid and its precursors from renewable feedstocks, primarily focusing on microbial fermentation and catalytic conversion of biomass. These strategies aim to provide a greener and more sustainable alternative to the current industrial synthesis, which relies on the oxidation of toluene (B28343).

A significant area of investigation involves the metabolic engineering of microorganisms to convert renewable resources like glucose into benzoic acid. nih.gov Scientists have successfully engineered Escherichia coli strains to produce benzoic acid from glucose by introducing novel biosynthetic pathways. nih.govnih.gov One approach involves implementing a plant-like β-oxidation pathway, while another utilizes a newly designed synthetic pathway. nih.gov Through systematic evaluation and optimization, including the enhancement of precursor availability and the removal of competing metabolic reactions, researchers have achieved notable production titers. nih.gov

Lignocellulosic biomass, the most abundant form of renewable carbon on Earth, represents another promising feedstock for benzoic acid production. researchgate.netgoogle.com Research has demonstrated a multi-step process for converting sawdust, a common form of lignocellulosic waste, into benzoic acid. This process involves the catalytic pyrolysis of sawdust to produce a mixture of aromatics, followed by the conversion of these aromatics into toluene, which is then oxidized to benzoic acid. researchgate.net The use of specific catalysts, such as HZSM-5 zeolites for aromatization and a MnO2/NHPI system for the final oxidation step, has been shown to achieve high selectivity and conversion rates. researchgate.net

Furthermore, the carbohydrate fraction of biomass, such as that derived from sugarcane, can be utilized to produce benzoic acid precursors. google.com This can be achieved through fermentation processes using microorganisms like Streptomyces maritimus, which can convert glucose, cellobiose, starch, or cellulose (B213188) into benzoic acid. google.com Another innovative route involves the conversion of biomass-derived ethanol (B145695) and methanol (B129727) into benzyl alcohol and benzaldehyde (B42025), which are then oxidized to benzoic acid. google.com

The dairy industry also presents opportunities for the bio-based production of benzoic acid. Certain lactic acid bacteria, including species of Lactococcus, Lactobacillus, and Streptococcus, are capable of producing benzoic acid in milk during fermentation. researchgate.netnih.gov The primary mechanism involves the enzymatic conversion of hippuric acid, a natural component of milk. researchgate.netnih.gov The amount of benzoic acid produced can be influenced by the specific starter culture used and the fermentation temperature. nih.gov

A novel and selective route to benzoic acid derivatives has been developed using coumalic acid, which can be derived from biomass. rsc.org This method employs a Diels-Alder reaction with ethylene, a bioavailable co-reactant, followed by catalytic conversion to produce benzoates with high yields. rsc.org The efficiency of this process is significantly influenced by the choice of solvent and the absence of water. rsc.org

Detailed Research Findings

The following table summarizes key findings from various research efforts focused on the bio-based production of benzoic acid and its precursors. The data highlights the diversity of renewable feedstocks, the microorganisms and catalysts employed, and the resulting product yields and conversion efficiencies.

| Renewable Resource | Precursor/Target Molecule | Microorganism/Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Glucose | Benzoic Acid | Metabolically engineered Escherichia coli | Fed-batch fermentation of an engineered strain with a β-oxidation pathway produced 2.37 ± 0.02 g/L of benzoic acid. A strain with a synthetic pathway produced 181.0 ± 5.8 mg/L. | nih.gov |

| L-phenylalanine | Benzoic Acid | Engineered Escherichia coli with a multi-enzyme cascade | Achieved approximately 90% conversion of 100 mM L-phenylalanine to benzoic acid. | nih.gov |

| Lignocellulosic Biomass (sawdust) | Benzoic Acid | HZSM-5 catalyst for aromatization; MnO2/NHPI catalyst for oxidation | Achieved a benzoic acid selectivity of 85.1 C-mol% with nearly complete conversion of the toluene intermediate. The yield of aromatics from sawdust was about 26.5%. | researchgate.net |

| Carbohydrate-containing biomass | Benzyl alcohol and Benzaldehyde (precursors) | Process involving fermentation to ethanol, reaction with methanol | A process was developed to produce benzyl alcohol and/or benzaldehyde from biomass-derived ethanol and methanol, which are then oxidized to benzoic acid. | google.com |

| Milk (containing hippuric acid) | Benzoic Acid | Lactic acid bacteria (e.g., Lactococcus lactis, Lactobacillus casei) | Benzoic acid is produced during fermentation through the enzymatic conversion of hippuric acid. Production levels can vary from 2.38 mg/kg to 14.55 mg/kg depending on the bacterial strains and conditions. | researchgate.net |

| Biomass-derived coumalic acid | Benzoates | Heterogeneous catalysts in bio-based solvents | Yields of up to 100 mol% for methyl coumalate conversion and 71-92 mol% for coumalic acid conversion to benzoates were achieved. | rsc.org |

Analytical Characterization and Purity Assessment of Benzoic Acid;4 Trityloxybutan 1 Ol

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(trityloxy)butyl benzoate (B1203000), confirming the presence of key functional groups and mapping the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural analysis of 4-(trityloxy)butyl benzoate, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(trityloxy)butyl benzoate is expected to show distinct signals corresponding to the protons of the benzoate group, the butyl chain, and the trityl group. By comparing with analogous compounds like butyl benzoate, the predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are as follows:

Aromatic Protons (Benzoate): The protons on the benzene (B151609) ring of the benzoate group will appear in the aromatic region. The two protons ortho to the carbonyl group are expected to resonate downfield, around 8.04 ppm as a doublet, due to the electron-withdrawing effect of the ester group. rsc.org The meta and para protons will appear further upfield, typically as multiplets between 7.40 and 7.60 ppm. rsc.orgrsc.org

Aromatic Protons (Trityl): The fifteen protons of the three phenyl rings of the trityl group will produce a complex multiplet in the aromatic region, typically between 7.20 and 7.50 ppm.

Methylene (B1212753) Protons (Butyl Chain): The protons of the butyl chain will show characteristic signals. The methylene group attached to the benzoate oxygen (-O-CH₂ -) is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet around 4.33 ppm. rsc.org The methylene group adjacent to the trityloxy group (-O-C(Ph)₃) will also be shifted downfield, with an expected triplet around 3.10-3.30 ppm. The two central methylene groups will appear as multiplets in the upfield region, approximately between 1.50 and 1.90 ppm. rsc.orgdocbrown.info

Interactive ¹H NMR Data Table for 4-(trityloxy)butyl benzoate (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Benzoate (ortho-H) | ~ 8.04 | Doublet | 2H |

| Benzoate (meta, para-H) | ~ 7.40 - 7.60 | Multiplet | 3H |

| Trityl (aromatic-H) | ~ 7.20 - 7.50 | Multiplet | 15H |

| -O-CH₂ -CH₂-CH₂-CH₂-O-Trityl | ~ 4.33 | Triplet | 2H |

| -O-CH₂-CH₂-CH₂-CH₂ -O-Trityl | ~ 3.10 - 3.30 | Triplet | 2H |

| -O-CH₂-CH₂ -CH₂ -CH₂-O-Trityl | ~ 1.50 - 1.90 | Multiplet | 4H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are:

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 165-167 ppm. rsc.org

Aromatic Carbons: The aromatic carbons of the benzoate and trityl groups will appear in the region of 125-145 ppm. The carbon to which the trityl group is attached (-C (Ph)₃) will have a characteristic shift around 86-88 ppm.

Aliphatic Carbons: The methylene carbon attached to the benzoate oxygen (-O-CH₂ -) is predicted to be around 65 ppm. rsc.orgdocbrown.info The methylene carbon bonded to the trityloxy group (-CH₂ -O-Trityl) will also be in a similar region, likely around 63 ppm. The two central methylene carbons of the butyl chain will have shifts in the range of 25-30 ppm. docbrown.info

Interactive ¹³C NMR Data Table for 4-(trityloxy)butyl benzoate (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O | ~ 166.0 |

| Benzoate (aromatic-C) | ~ 128.0 - 133.0 |

| Trityl (aromatic-C) | ~ 127.0 - 129.0, ~144.0 (ipso) |

| -C (Ph)₃ | ~ 87.0 |

| -O-CH₂ - (from benzoate) | ~ 65.0 |

| -CH₂ -O-Trityl | ~ 63.0 |

| -CH₂-CH₂ -CH₂ -CH₂- | ~ 25.0 - 30.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in 4-(trityloxy)butyl benzoate. The expected absorption bands are:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1730 cm⁻¹.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The stretching of the C-O bond of the ester group will appear in the 1270-1300 cm⁻¹ region, and the C-O stretch of the ether linkage in the trityloxy group will be in the 1050-1150 cm⁻¹ range.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the butyl chain will appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic peaks for the aromatic ring C=C bending vibrations will be seen in the 1450-1600 cm⁻¹ region.

Interactive IR Absorption Data Table for 4-(trityloxy)butyl benzoate (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1715 - 1730 | Strong |

| C-O (Ester) | 1270 - 1300 | Strong |

| C-O (Ether) | 1050 - 1150 | Medium |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | < 3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of 4-(trityloxy)butyl benzoate and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 450.57 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 450 would be expected. However, due to the lability of the trityl group, this peak might be weak or absent. The most prominent peak is likely to be from the highly stable triphenylmethyl (trityl) cation at m/z = 243. pharmacy180.com

Other expected fragmentation patterns include:

Loss of the benzoate group to give a fragment at m/z = 329.

Cleavage of the butyl chain.

A peak at m/z = 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺). pharmacy180.com

A peak at m/z = 77, corresponding to the phenyl cation ([C₆H₅]⁺). pharmacy180.com

Interactive Mass Spectrometry Fragmentation Data Table for 4-(trityloxy)butyl benzoate (Predicted)

| m/z | Predicted Fragment |

| 450 | [M]⁺ (Molecular Ion) |

| 329 | [M - C₆H₅COO]⁺ |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation - likely base peak) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Methods for Product Isolation and Purity Determination

Chromatographic techniques are essential for the isolation of 4-(trityloxy)butyl benzoate from the reaction mixture and for the assessment of its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Due to the high molecular weight and low volatility of 4-(trityloxy)butyl benzoate, GC analysis would require high temperatures, which could lead to on-column decomposition. Therefore, GC is generally not the preferred method for the analysis of this compound. If used, it would likely be in the form of GC-MS to analyze the decomposition products. nih.govnih.govjmchemsci.comphcogj.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more suitable technique for the analysis and purification of 4-(trityloxy)butyl benzoate. acs.orgnih.gov A normal-phase HPLC system with a silica (B1680970) gel column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could be used. Alternatively, a reversed-phase HPLC method using a C18 column with a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water) would also be effective. acs.org Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. acs.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of the esterification reaction. sigmaaldrich.com A silica gel TLC plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297). rsc.orgsigmaaldrich.comutexas.edu

The starting materials, benzoic acid and 4-trityloxybutan-1-ol (B8400192), will have different retention factors (Rf values) compared to the product, 4-(trityloxy)butyl benzoate. Benzoic acid, being more polar, will have a lower Rf value, while the less polar ester product will travel further up the plate, resulting in a higher Rf value. The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction. The spots can be visualized under UV light due to the aromatic nature of the compounds. sigmaaldrich.com

Future Research Directions and Innovations

The strategic importance of "Benzoic acid;4-trityloxybutan-1-ol" as a selectively protected building block in organic synthesis prompts ongoing research into its preparation and application. Future investigations are focused on enhancing the efficiency, sustainability, and versatility of its synthesis and use, paving the way for novel chemical entities.

Q & A

Q. What analytical techniques are recommended for quantifying benzoic acid in complex matrices?

To quantify benzoic acid in mixtures like biological fluids or commercial products, two methods are widely used:

- Square Wave Voltammetry (SWV) with boron-doped diamond (BDD) electrodes provides high sensitivity in aqueous systems, with detection limits validated via linear regression (e.g., LOD: 0.1 µM, LOQ: 0.3 µM in sunscreen analysis) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) offers specificity for trace analysis, particularly in metabolomic studies. Sample preparation involves solvent extraction, followed by reverse-phase separation and quantification using internal standards (e.g., deuterated benzoic acid) .

Q. How can the acid dissociation constant (pKa) of benzoic acid be experimentally determined?

Conductometric titration in mixed solvent systems (e.g., water-methanol) is a robust method. Measure ionic conductivity as a function of added base (e.g., NaOH). The inflection point in the conductivity curve corresponds to the pKa. This approach accounts for solvent polarity effects, critical for accurate dissociation constant calculation .

Q. What is the role of benzoic acid in microbial fermentation, and how is it quantified?

Benzoic acid acts as a preservative in fermentation by inhibiting microbial growth. To quantify its production, use Response Surface Methodology (RSM) with factors like starter culture concentration and temperature. For example, in yogurt fermentation, HPLC analysis of supernatants (after protein precipitation) reveals concentration ranges of 50–200 mg/kg, depending on bacterial strain .

Advanced Research Questions

Q. How can contradictions in reported thermochemical data for benzoic acid be resolved?

Discrepancies in sublimation enthalpy (ΔsubH) values (e.g., 86.6–92.9 kJ/mol) arise from methodological differences. To reconcile

Q. What strategies optimize the synthesis of 4-trityloxybutan-1-ol derivatives?

While direct evidence is limited, analogous methods for benzyl ethers suggest:

- Protection : React 1,4-butanediol with trityl chloride (Ph₃CCl) in anhydrous dichloromethane, using triethylamine as a base (0°C, 12 hours).

- Deprotection : Use mild acidic conditions (e.g., 1% HCl in methanol) to avoid side reactions. Monitor by TLC (Rf = 0.5 in hexane:ethyl acetate 7:3) .

Q. How to design a kinetic study for benzoic acid esterification efficiency?

- Experimental variables : Catalyst type (e.g., H₂SO₄ vs. enzymatic), temperature (25–80°C), and molar ratio (acid:alcohol).

- Analysis : Track reaction progress via FT-IR (C=O ester peak at 1740 cm⁻¹) or NMR (disappearance of benzoic acid’s -COOH proton at δ 12–13 ppm). Rate constants (k) derived from pseudo-first-order kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.